2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate
Description
This compound is a highly fluorinated methacrylate derivative characterized by its complex structure, which includes a perfluorinated pentyl sulfonamide group, a methacrylate backbone, and multiple carbamate linkages. The compound’s structural complexity implies challenges in synthesis and purification, which may limit its practical deployment compared to simpler analogues.
Properties
CAS No. |
70900-37-7 |
|---|---|
Molecular Formula |
C26H30F11N3O8S |
Molecular Weight |
753.6 g/mol |
IUPAC Name |
2-[[2-methyl-5-[4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butoxycarbonylamino]phenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H30F11N3O8S/c1-14(2)19(41)47-13-16(4)48-21(43)39-18-12-17(9-8-15(18)3)38-20(42)46-11-7-6-10-40(5)49(44,45)26(36,37)24(31,32)22(27,28)23(29,30)25(33,34)35/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,38,42)(H,39,43) |
InChI Key |
VORMEUUFGOJQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialized polymers with unique properties.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Medical Research:
Industrial Applications: The compound is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with molecular targets through various pathways. The methacrylate group allows it to participate in polymerization reactions, forming long-chain polymers. Additionally, the sulphonyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their behavior and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
The provided evidence highlights structurally related sulfonamide and carbamate derivatives in pesticide formulations, such as triflusulfuron methyl ester and ethametsulfuron methyl ester . These compounds share sulfonylurea or carbamate moieties but lack the extensive fluorination seen in the target compound. For example:
- Triflusulfuron methyl ester: Contains a trifluoroethoxy group, which enhances herbicidal activity by improving membrane permeability.
- Ethametsulfuron methyl ester: Features a methoxy-triazine group, optimizing selectivity for weed species. Its non-fluorinated structure contrasts with the target compound’s fluorinated side chain, which likely confers superior chemical inertness and durability .
Fluorinated Methacrylates in Materials Science
These compounds exhibit:
- Lower surface energy (10–15 mN/m vs. 20–30 mN/m for non-fluorinated methacrylates), enabling water-repellent coatings.
- Thermal stability up to 250°C, compared to <200°C for non-fluorinated variants. The target compound’s undecafluoropentyl chain may offer intermediate properties between short-chain fluorinated methacrylates (e.g., trifluoroethyl) and longer perfluorooctyl derivatives, balancing cost and performance .
Bioactive Compounds with Sulfonamide Linkages
and discuss sulfonamide-containing compounds in pharmacological contexts. For instance:
- 2-Methoxy-5-(2R)-2-2-(2-methoxy phenoxy)ethyl amino)propyl)benzenesulfonamide (C36H68N2O12) is a bioactive molecule with antiviral properties, but its non-fluorinated structure and sugar-like moieties differ significantly from the target compound’s fluorocarbon backbone .
- Ferroptosis-inducing agents (FINs) in cancer research often incorporate sulfonamide groups for enhanced bioavailability. However, their mechanisms rely on redox activity, which the target compound’s fluorinated structure may inhibit due to its electron-withdrawing nature .
Data Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
